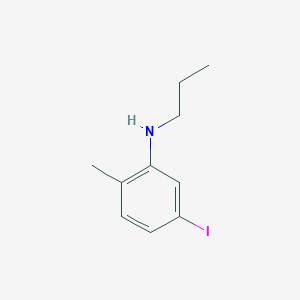

5-Iodo-2-methyl-N-propylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWZUPCUPONTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. uobasrah.edu.iq

¹H NMR and ¹³C NMR Spectral Analysis for Aniline (B41778) Derivatives

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides a wealth of information for deducing the structure of aniline derivatives. Chemical shifts, spin-spin coupling, and signal integration are key parameters in this analysis. libretexts.org

In the ¹H NMR spectrum of a substituted aniline like 5-Iodo-2-methyl-N-propylaniline, the aromatic protons typically resonate in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The iodine atom, being an electron-withdrawing group, will deshield the adjacent protons, while the methyl and N-propyl groups, being electron-donating, will cause a shielding effect. The N-H proton of the secondary amine will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons of the N-propyl group and the methyl group will appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also influenced by the substituents. The carbon atom attached to the iodine will experience a significant downfield shift due to the heavy atom effect. The carbons of the methyl and N-propyl groups will have characteristic chemical shifts in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| NH | 3.5 - 4.5 | Broad Singlet |

| CH₂ (N-propyl) | 2.9 - 3.2 | Triplet |

| CH₂ (N-propyl) | 1.5 - 1.8 | Sextet |

| CH₃ (N-propyl) | 0.9 - 1.1 | Triplet |

| CH₃ (Aromatic) | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-I | 85 - 95 |

| C-NH | 145 - 150 |

| C-CH₃ | 120 - 125 |

| Aromatic C | 115 - 140 |

| CH₂ (N-propyl) | 45 - 50 |

| CH₂ (N-propyl) | 20 - 25 |

| CH₃ (N-propyl) | 10 - 15 |

| CH₃ (Aromatic) | 15 - 20 |

Application of Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Connectivity

While 1D NMR provides essential data, complex structures often necessitate two-dimensional (2D) NMR techniques for complete assignment. libretexts.org 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between different nuclei, allowing for the definitive mapping of the molecular structure. youtube.comlibretexts.org

A COSY experiment on this compound would show correlations between coupled protons. youtube.com For instance, the protons of the N-propyl group would exhibit cross-peaks, confirming their connectivity. The triplet of the terminal methyl group would show a correlation to the adjacent methylene (B1212753) group, which in turn would correlate with the methylene group attached to the nitrogen.

An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal of the aromatic methyl group would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. uobasrah.edu.iq

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₄IN), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of a sample and to identify its components. A GC-MS analysis of this compound would show a single major peak in the chromatogram if the sample is pure. The mass spectrum corresponding to this peak would exhibit a molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. uobasrah.edu.iq It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

The IR spectrum of this compound would display characteristic absorption bands for the N-H bond of the secondary amine (around 3300-3500 cm⁻¹), C-H bonds of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C bonds of the aromatic ring (around 1450-1600 cm⁻¹), and the C-N bond (around 1250-1350 cm⁻¹). The C-I stretching vibration would appear in the fingerprint region at lower wavenumbers (around 500-600 cm⁻¹). docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-I Stretch | 500 - 600 |

X-ray Diffraction Studies for Solid-State Structural Characterization

X-ray diffraction on single crystals is the definitive method for determining the molecular structure and packing arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available, extensive studies on closely related iodo-aniline derivatives provide significant insight into the expected structural features, including bond lengths, bond angles, and the influential role of intermolecular forces in the crystal lattice.

The structural elucidation of various iodo-aniline isomers and their derivatives by single-crystal X-ray diffraction reveals the foundational geometry and conformational preferences of this class of compounds. ed.ac.ukiucr.orgcambridge.org Analysis of compounds such as 2-iodoaniline (B362364) and 3-iodoaniline (B1194756) provides a baseline for understanding the electronic and steric effects of the iodine and amino substituents on the benzene (B151609) ring.

For instance, the crystal structure of 2-iodoaniline, determined at 100 K, shows a slightly pyramidal geometry at the nitrogen atom. ed.ac.uk The structure of 3-iodoaniline was found to have two molecules in the asymmetric unit and was refined as a two-component inversion twin. iucr.orgiucr.org The C-I bond lengths in these derivatives, typically around 2.105 Å to 2.113 Å, are consistent with those observed in other aromatic iodine compounds. iucr.org

Computational and Theoretical Investigations of 5 Iodo 2 Methyl N Propylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of molecules like 5-Iodo-2-methyl-N-propylaniline. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study substituted anilines, providing insights into how different functional groups affect their electronic properties and reactivity. nih.govchemrevlett.com For this compound, the iodine atom, the methyl group, and the N-propyl group on the aniline (B41778) ring are expected to significantly influence its electronic behavior.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can determine various molecular and electronic properties. nih.gov The electron-donating nature of the methyl and N-propyl groups, combined with the electron-withdrawing but highly polarizable nature of the iodine atom, creates a unique electronic environment. Studies on other substituted anilines show that such substitutions can modify properties like dipole moment, polarizability, and the energies of frontier molecular orbitals, which are crucial for determining the molecule's reactivity. acs.org For instance, research on anilines complexed with other molecules has demonstrated that substitutions can enhance antioxidant capabilities by modifying donor and acceptor properties. nih.gov

Table 1: Effect of Substituents on Aniline Properties (Illustrative DFT Data)

This table illustrates general trends observed in DFT studies of substituted anilines. Specific values for this compound would require dedicated calculations.

| Substituent | Effect on Electron Density | Typical Impact on HOMO Energy | Typical Impact on LUMO Energy |

|---|---|---|---|

| -CH₃ (Methyl) | Electron Donating | Increases (destabilizes) | Increases (destabilizes) |

| -I (Iodo) | Weakly Deactivating (Inductive) / Activating (Resonance) | Slightly decreases | Significantly decreases (stabilizes) |

| -NH₂ (Amino) | Strongly Electron Donating | Significantly increases | Slightly increases |

| -NO₂ (Nitro) | Strongly Electron Withdrawing | Significantly decreases (stabilizes) | Significantly decreases (stabilizes) |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately determining the energy profiles of chemical reactions and identifying the structures of transition states. For aniline and its derivatives, ab initio calculations have been used to study conformational changes, such as the inversion and internal rotation of the amino group. capes.gov.br

Complete geometry optimization can be performed at the Self-Consistent Field (SCF) level using various basis sets to locate energy minima and transition state structures. capes.gov.br For a molecule like this compound, ab initio methods could be employed to calculate the energy barriers for the rotation of the N-propyl group and the inversion at the nitrogen atom. Highly correlated methods can provide energetics for reactions, showing that intermediates and transition states can be located along a reaction pathway. nist.gov Studies on related systems have shown that a common transition state can lead to different products through a bifurcation on the potential energy surface. nih.gov

Table 2: Calculated Energy Barriers for Aniline (Ab Initio SCF/6-31G )**

Source: Adapted from ab initio studies on aniline. capes.gov.br These values provide a reference for the types of energetic barriers present in the aniline functional group.

| Process | Estimated Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Amino Group Inversion | 1.7 | The energy required to planarize the nitrogen atom and its substituents. |

| Amino Group Internal Rotation | 3.7 | The energy required to rotate the -NH₂ group around the C-N bond. |

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides electronic details, molecular modeling and dynamics offer insights into the physical movement and conformational preferences of molecules.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary sources of conformational flexibility are the rotation around the C-N bond and the rotations within the N-propyl group.

Theoretical studies on similar N-alkylated molecules demonstrate that a detailed conformational search is necessary to elucidate the preferred geometries. nih.govnih.gov The energetic landscape can be mapped by systematically rotating the dihedral angles and calculating the corresponding energy. This reveals the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. For the N-propyl group, different staggered conformations (anti and gauche) will have distinct energies due to steric interactions with the methyl group and the iodine atom on the aromatic ring. These analyses show that hyperconjugative and steric effects are the primary determinants of conformational equilibrium. nih.gov

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It represents atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. nih.gov The MM+ force field is an extension of the Allinger MM2 force field, known for its reliability in calculating the geometries of organic molecules. youtube.com

MM+ is particularly useful for performing rapid structural optimization to find the minimum energy conformation of a molecule. youtube.com The potential energy function in a force field like MM+ includes terms for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.gov For this compound, an MM+ optimization would begin with an initial guess of the structure and iteratively adjust the atomic coordinates to minimize the total potential energy, resulting in a stable, low-energy 3D structure. This optimized geometry is often used as a starting point for more computationally expensive quantum chemical calculations.

Table 3: Components of a Typical Molecular Mechanics Force Field

This table outlines the fundamental energy terms used in force fields like MM+ to calculate the potential energy of a molecular conformation.

| Interaction Term | Mathematical Form (Simplified) | Description |

|---|---|---|

| Bond Stretching | E = kb(b - b₀)² | Energy required to stretch or compress a bond from its equilibrium length (b₀). |

| Angle Bending | E = kθ(θ - θ₀)² | Energy required to bend an angle from its equilibrium value (θ₀). |

| Torsional (Dihedral) | E = Σ Vn[1 + cos(nω - γ)] | Energy associated with rotation around a bond, describing barriers to rotation. |

| Van der Waals | Lennard-Jones Potential | Repulsive and attractive forces between non-bonded atoms. |

| Electrostatic | Coulomb's Law | Interaction between atomic partial charges. |

Theoretical Prediction of Thermochemical and Spectroscopic Parameters

Computational chemistry offers powerful tools for the a priori prediction of various molecular properties. For a substituted aniline like this compound, these predictions are invaluable for understanding its stability, electronic structure, and spectral characteristics without the need for initial synthesis and experimentation.

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity that defines a compound's stability relative to its constituent elements in their standard states. cbseacademic.nic.inncert.nic.in Its prediction through computational means is a cornerstone of thermochemical studies. nih.gov For a molecule like this compound, high-accuracy quantum chemical methods are employed. Protocols based on coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the gold standard but are computationally expensive. nih.gov More commonly, Density Functional Theory (DFT) methods, such as B3LYP, are used with appropriate basis sets (e.g., 6-311++G(d,p)) to calculate the total atomization energy. dtic.mil The enthalpy of formation is then derived using Hess's law by subtracting the sum of the calculated enthalpies of the constituent atoms from the molecule's computed enthalpy. cbseacademic.nic.in Empirical corrections are often applied to account for systematic errors and achieve higher accuracy. nih.gov

Ionization enthalpy, the energy required to remove an electron from a molecule, is another critical parameter that can be reliably calculated. ncert.nic.insuniv.ac.in It provides insight into the molecule's reactivity and electronic behavior. Theoretical studies on aniline and its derivatives have shown that DFT methods can predict ionization potentials with reasonable accuracy. kyoto-u.ac.jp For instance, the calculated ionization potential for aniline using the (U)B3LYP/cc-pVDZ level of theory (7.59 eV) shows good agreement with the experimental value (7.72 eV). kyoto-u.ac.jp Similar approaches can be applied to this compound, where the energy difference between the optimized neutral molecule and its corresponding radical cation is calculated to determine the adiabatic ionization potential.

Table 1: Illustrative Examples of Calculated Thermochemical Data for Aniline

| Property | Computational Method | Calculated Value | Experimental Value |

| Ionization Potential | (U)B3LYP/cc-pVDZ | 7.59 eV kyoto-u.ac.jp | 7.72 eV kyoto-u.ac.jp |

| Ionization Potential | SAC-CI | 7.66 eV kyoto-u.ac.jp | 7.72 eV kyoto-u.ac.jp |

This table provides examples of how computational methods are applied to the parent compound, aniline, to predict thermochemical data. The same principles are applicable to its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Computational methods, particularly DFT, have become indispensable for predicting NMR chemical shifts (δ) and aiding in spectral assignment. aminer.orgyoutube.com The standard approach involves optimizing the molecular geometry of this compound and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to obtain the absolute magnetic shielding tensors (σ). nih.gov

The predicted chemical shifts are then determined by referencing the calculated isotropic shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. youtube.com An empirical scaling of the raw shielding tensor values is often applied to improve accuracy. nih.govyoutube.com Recent advancements also integrate DFT-calculated data with deep learning and graph neural network (GNN) models, which can predict chemical shifts with an accuracy that rivals or even exceeds that of pure DFT calculations, especially for large and diverse datasets. nih.govnih.gov These hybrid models can capture subtle electronic effects within the molecule, which is crucial for a polysubstituted system like this compound.

Table 2: Typical Accuracy of DFT-Predicted NMR Chemical Shifts

| Nucleus | Method | Mean Absolute Error (MAE) |

| 13C | DFTNN (GNN Model) | 1.26 ppm nih.gov |

| 1H | DFTNN (GNN Model) | 0.10 ppm nih.gov |

| 13C | Scaled DFT | 2.5–8.0 ppm nih.gov |

| 1H | Scaled DFT | 0.1–0.2 ppm nih.gov |

This table illustrates the typical accuracy that can be expected from modern computational methods for predicting NMR chemical shifts.

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Approaches

QSPR and chemoinformatics provide a framework for correlating a compound's structure with its physical, chemical, or biological properties using mathematical models. arxiv.orgnih.gov This approach is particularly useful for screening large libraries of compounds or for predicting properties when direct measurement or high-level computation is impractical.

The foundation of any QSPR model is the molecular descriptor, a numerical value that represents a specific aspect of a molecule's structure. researchgate.net These descriptors can be classified based on their dimensionality, ranging from simple constitutional counts (1D) to complex 3D representations of molecular shape and electronic fields. For a class of compounds like substituted anilines, a relevant set of descriptors would be calculated to capture the electronic and steric influences of the various substituents (iodo, methyl, and N-propyl groups).

Relevant descriptor categories include:

Constitutional Descriptors: Atom counts, molecular weight, and bond counts.

Topological Descriptors: Indices that describe atomic connectivity, such as the Wiener index or Kier & Hall connectivity indices.

Geometric Descriptors: Parameters derived from the 3D structure, such as molecular volume, surface area, and principal moments of inertia. researchgate.net

Quantum-Chemical Descriptors: Properties derived from quantum calculations, such as dipole moment, orbital energies (HOMO/LUMO), and atomic charges (e.g., charge on the amino nitrogen). researchgate.netumn.edu

Table 3: Representative Molecular Descriptors for QSPR Studies of Substituted Anilines

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, nAtom, nBonds | Molecular composition and size |

| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching |

| Geometric | Molecular Volume, Surface Area | Molecular shape and size |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity |

Once a set of molecular descriptors has been calculated for a series of related compounds (a "training set"), a mathematical model is developed to correlate these descriptors with a known experimental property (e.g., viscosity, boiling point, or biological activity). researchgate.net A common technique is Multiple Linear Regression (MLR), which generates a linear equation relating the property to the most influential descriptors. nih.govresearchgate.net More advanced machine learning methods, such as Artificial Neural Networks (ANN), are also employed, especially for modeling complex, non-linear relationships. nih.gov

For substituted anilines, a QSPR model could be developed to predict a property like the one-electron oxidation potential. umn.edu A training set of anilines with known oxidation potentials would be used. Descriptors would be calculated for each, and a statistical method like MLR would be applied to find the best correlation. The resulting equation forms the predictive model. The robustness and predictive power of this model are then validated using an external test set of compounds not used in the model's development. nih.gov Such a model could then be used to estimate the oxidation potential of this compound based solely on its calculated molecular descriptors.

Reaction Chemistry and Mechanisms of 5 Iodo 2 Methyl N Propylaniline

Regioselectivity and Stereoselectivity in Reactions of Substituted Anilines

In the absence of specific studies on 5-Iodo-2-methyl-N-propylaniline, any discussion on regioselectivity and stereoselectivity would be purely speculative. For instance, in electrophilic aromatic substitution reactions, the directing effects of the activating methyl group (ortho, para-directing) and the deactivating but ortho, para-directing iodo group, combined with the steric hindrance they and the N-propyl group present, would determine the position of incoming electrophiles. However, without experimental data, predicting the precise regiochemical outcome is not feasible. Similarly, stereoselective reactions involving the N-propyl group or the creation of new stereocenters on the aromatic ring would require specific experimental validation.

Mechanistic Pathways of N-Alkylation and Haloalkylation

The N-alkylation of anilines is a fundamental transformation, often proceeding via nucleophilic substitution or reductive amination pathways. For this compound, further N-alkylation is possible, but the specific conditions and mechanistic details are undocumented. Haloalkylation reactions would introduce a halogenated alkyl chain, but again, no literature specifically describes such a reaction with this substrate.

Intramolecular reactions, such as the cyclization of an appropriately functionalized N-propyl chain, could lead to the formation of heterocyclic structures. For example, if the propyl chain contained a suitable leaving group, intramolecular cyclization could occur. Rearrangement reactions of N-alkylanilines are known, but specific mechanisms involving this compound, including the potential formation of aziridine (B145994) intermediates under specific conditions, have not been reported.

The study of gas-phase ion chemistry provides fundamental insights into reaction mechanisms. Research on dehydroanilinium cations has revealed complex radical pathways. However, a specific investigation into the formation and reactivity of the dehydroanilinium cation derived from this compound has not been documented.

Catalytic Reaction Mechanisms

The application of catalysis is central to modern organic synthesis. While the reactions of substituted anilines are often catalyzed by transition metals or Lewis acids, no reports specifically detail the catalytic transformations of this compound.

The iodo-substituent on this compound makes it a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling. However, no published examples of such reactions involving this specific compound were found. Similarly, the use of titanium or zinc catalysts in reactions such as hydroamination or other transformations of this compound is not described in the available literature.

Lewis acids are commonly used to activate substrates in various reactions, including aminations. A study of Lewis acid-catalyzed reactions of this compound would be required to understand their role in promoting specific transformations and to elucidate the corresponding mechanisms. Such studies are currently unavailable.

Reactivity of the Iodo-Substituent in Cross-Coupling and Functionalization

The carbon-iodine (C-I) bond in this compound is the most reactive site for a multitude of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The high reactivity of the iodo group, when compared to other halogens like bromine or chlorine, makes it an excellent leaving group in these processes. libretexts.org This enhanced reactivity stems from the lower C-I bond dissociation energy.

Palladium-catalyzed reactions are among the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with aryl iodides being highly preferred substrates. libretexts.orgsigmaaldrich.com Common cross-coupling reactions applicable to this compound include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.com These methods allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the 5-position of the aniline (B41778) ring. Copper-catalyzed reactions also provide a complementary and efficient pathway for the functionalization of aryl iodides, for instance, in methylthiolation reactions using dimethyl disulfide. organic-chemistry.org

C-I Bond Activation and Transformations

The cornerstone of most cross-coupling reactions involving this compound is the activation of the C-I bond. This crucial step is typically achieved through an oxidative addition mechanism with a low-valent transition metal catalyst, most commonly palladium(0). nih.gov In this process, the Pd(0) complex inserts into the C-I bond, breaking it and forming a new organopalladium(II) intermediate. This oxidative addition is generally the rate-determining step of the catalytic cycle.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form a Pd(II) intermediate (Ar-Pd-I). uwindsor.ca

Transmetalation: The aryl group is transferred from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired cross-coupled product and regenerating the active Pd(0) catalyst. libretexts.org

The reactivity order for the oxidative addition of aryl halides to palladium(0) is I > Br > OTf > Cl > F. libretexts.org This trend highlights the utility of this compound as a highly reactive substrate for these transformations. The presence of electron-donating groups, such as the methyl and N-propylaniline moieties on the aromatic ring, can further influence the rate of oxidative addition.

Below is a table summarizing typical conditions for various palladium-catalyzed cross-coupling reactions applicable to aryl iodides.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar'-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Biaryl Compound |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI | Amine (e.g., Et₃N, piperidine) | Aryl-Alkyne |

| Heck Coupling | Alkene (CH₂=CHR') | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | Aryl-Alkene |

| Buchwald-Hartwig Amination | Amine (R₂'NH) | Pd₂(dba)₃/Buchwald or Hartwig Ligands | NaOtBu, K₃PO₄ | Aryl-Amine |

| Negishi Coupling | Organozinc Reagent (Ar'-ZnX) | Pd(PPh₃)₄ | Not always required | Biaryl Compound |

Nucleophilic Aromatic Substitution with Halogenated Anilines

Nucleophilic Aromatic Substitution (SNAr) is another important class of reactions for functionalizing aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. youtube.com

For an SNAr reaction to occur, two main conditions must generally be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com

There must be a good leaving group on the ring.

In the case of this compound, the aromatic ring is substituted with two electron-donating groups: a methyl group (-CH₃) and an N-propylamino group (-NHC₃H₇). These groups increase the electron density of the aromatic ring, making it nucleophilic rather than electrophilic. Consequently, the ring is deactivated towards attack by nucleophiles, and standard SNAr reactions are not expected to be a viable pathway for the functionalization of this compound. youtube.com

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nih.gov This is the reverse of the trend seen in cross-coupling reactions and is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov Given the electron-rich nature of the aniline ring and iodine being the poorest leaving group in this context, direct nucleophilic substitution of the iodo group is highly unfavorable.

The table below contrasts the leaving group ability of halogens in SNAr reactions.

| Halogen (X) | Relative Reactivity in SNAr (Ar-X) | Reason for Reactivity |

|---|---|---|

| F | High | Highly electronegative, stabilizing the intermediate carbanion (Meisenheimer complex) and facilitating nucleophilic attack. |

| Cl | Moderate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. |

| Br | Moderate | Similar reactivity to chlorine. |

| I | Low | Least electronegative halogen, providing the least stabilization for the intermediate, making it the slowest leaving group. |

Derivatization and Advanced Functionalization Strategies for 5 Iodo 2 Methyl N Propylaniline

The strategic placement of the iodo, methyl, and N-propyl groups on the aniline (B41778) scaffold makes 5-Iodo-2-methyl-N-propylaniline a versatile building block for advanced chemical synthesis. The following sections detail methodologies for its derivatization, focusing on the formation of complex heterocyclic systems and post-synthetic modifications that leverage the reactivity of its functional groups.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of substituted anilines is undergoing a green transformation, moving away from hazardous reagents and energy-intensive processes. nih.gov Future syntheses of 5-Iodo-2-methyl-N-propylaniline are likely to incorporate these principles.

One promising green strategy involves the use of isatoic anhydride-8-amide as a precursor, which allows for the generation of highly substituted anilines at room temperature in an efficient and scalable manner. nih.gov Another novel method involves the conversion of substituted benzyl (B1604629) azides to anilines, a process that is fast, efficient, and can be performed without organic solvents, aligning with green chemistry goals. chemrxiv.orgchemrxiv.org

For the halogenation step, traditional methods often use molecular iodine, which can be inefficient and prone to sublimation. google.com A greener alternative utilizes an iodine/hydrogen peroxide/sulfuric acid system, which offers better atom economy and reduces waste. google.com Additionally, the use of zinc-aluminum hydrotalcite intercalated with iodate (B108269) radicals presents a method that improves the utilization of the iodine source by slowly releasing the active species in a controlled manner. google.com

The acetylation and subsequent N-alkylation steps can also be made more sustainable. For instance, the replacement of acetic anhydride (B1165640) with a Zn dust/Fe powder–acetic acid system for acetylation is a greener alternative. acs.orgyoutube.com

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Substituted Anilines

| Reaction Step | Traditional Method | Green/Sustainable Alternative | Key Advantages of Alternative |

| Aniline (B41778) Core Synthesis | Multi-step processes with hazardous reagents | Synthesis from isatoic anhydride-8-amide nih.gov | Room temperature, fast, efficient, scalable |

| Iodination | Direct iodination with I₂ and NaHCO₃ google.comchemicalbook.com | Iodate-intercalated hydrotalcite; I₂/H₂O₂/H₂SO₄ system google.comgoogle.com | Improved raw material utilization, reduced waste, better atom economy |

| N-Alkylation | Use of alkyl halides with strong bases | Catalytic C-N coupling reactions (see section 7.2) | Higher efficiency, milder conditions, catalyst reusability |

Advanced Catalyst Design for Selective Transformations

The synthesis of this compound involves several transformations where advanced catalyst design is crucial for achieving high selectivity and yield. Key steps include the selective reduction of a nitro group without dehalogenation and the C-N coupling to introduce the propyl group.

For the selective hydrogenation of a potential nitro precursor (e.g., 5-iodo-2-methyl-nitrobenzene), catalysts must be finely tuned to reduce the nitro group while leaving the C-I bond intact. researchgate.net Research shows that bimetallic alloy nanoclusters, such as AuPt supported on titanate nanosheets (AuPt/TN), exhibit excellent performance, achieving over 99% conversion and over 99% selectivity for haloanilines. acs.org In this system, platinum is responsible for the hydrogenation while gold suppresses the dehalogenation. acs.org Another approach uses Pd@Mg(OH)₂ catalysts for acceptorless dehydrogenative aromatization, which can convert cyclohexanone (B45756) precursors directly to primary anilines. nih.gov

The introduction of the N-propyl group via C-N coupling is another area benefiting from catalyst innovation. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. acs.orgrsc.org The development of new ligands and efficient palladium precatalysts has made these reactions more general and reliable. acs.org To reduce costs and toxicity associated with palladium, copper-catalyzed Ullmann-type couplings are gaining attention. nih.gov Polystyrene-supported copper complexes, for example, have been shown to be effective and recyclable catalysts for C-N bond formation. nih.gov

Table 2: Advanced Catalytic Systems for Key Synthetic Steps

| Transformation | Catalyst System | Key Features |

| Selective Nitro Reduction | AuPt/TN Photocatalyst acs.org | High conversion (>99%) and selectivity (>99%) for haloanilines. |

| Selective Nitro Reduction | Pt-V/C, Raney Co researchgate.net | Effective for hydrogenating iodonitrobenzenes; performance can be substrate-dependent. |

| Dehydrogenative Aromatization | Pd@Mg(OH)₂ nih.gov | Forms primary anilines from cyclohexanones and ammonia (B1221849) via an acceptorless process. |

| C-N Coupling | Pd-based catalysts (Buchwald-Hartwig) acs.orgrsc.org | High generality for coupling aryl halides with amines. |

| C-N Coupling | Cu-based catalysts (Ullmann-type) nih.govnih.gov | Lower cost and toxicity compared to palladium; effective with various ligands. |

Exploration of Novel Reactivity Patterns for Iodo-Aniline Derivatives

The iodine substituent on the aniline ring is not merely a passive component; it is a versatile functional group that enables a wide range of subsequent transformations. Research is actively exploring new ways to leverage the C-I bond in iodo-aniline derivatives.

Site-selective C-H iodination techniques are being developed to install iodine at specific positions on the aniline ring under mild conditions, using reagents like 2-nitrophenyl iodides. acs.org This offers alternative synthetic routes to compounds like this compound.

The C-I bond is an excellent handle for cross-coupling reactions beyond C-N bond formation. For example, 4-iodoaniline (B139537) is used in palladium-catalyzed carbonylation to create star-shaped polybenzamides and in Suzuki reactions, highlighting the potential for this compound to serve as a building block for complex polymers and functional molecules. chemicalbook.com

Furthermore, radical reactions are opening new avenues. Visible-light-driven, gold-catalyzed three-component radical coupling reactions involving anilines, O-acyl oximes, and aryl isocyanides have been used to construct complex indole (B1671886) scaffolds. acs.org This demonstrates the potential for iodo-aniline derivatives to participate in complex, multicomponent reactions to rapidly build molecular complexity.

Computational Design and Prediction of Novel Functional Compounds

In silico methods are becoming indispensable for accelerating the discovery and optimization of functional molecules based on the iodo-aniline scaffold. nih.gov Density Functional Theory (DFT) and machine learning are being employed to predict the properties and potential applications of new derivatives. researchgate.net

Computational studies can predict key quantum chemical parameters, drug-like characteristics, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for novel aniline derivatives. nih.govresearchgate.netmdpi.com For example, studies on aniline derivatives containing triazole systems have used in silico analysis to show favorable absorption parameters. nih.gov

These predictive models help to prioritize synthetic targets, reducing the time and resources spent on synthesizing compounds with unfavorable properties. By analyzing factors like the electronic effects of substituents on the aniline ring, researchers can predict parameters such as pKa and reactivity. journaleras.com This allows for the computational design of compounds like this compound with tailored electronic and physicochemical properties for specific applications in materials science or as synthetic intermediates. journaleras.com

Integration into Advanced Material Systems (Non-Biological)

Aniline and its derivatives are fundamental building blocks for a variety of advanced materials, a field where this compound could find significant application. researchgate.net The presence of the iodo group offers a reactive site for polymerization or grafting onto surfaces.

One key area is in the development of functional polymers. 4-Iodoaniline has been used to prepare phenyl-functionalized graphene oxide (I-Ph-GO), demonstrating a pathway for integrating iodo-anilines into advanced carbon materials. chemicalbook.comsigmaaldrich.com Such materials could have applications in electronics and composites.

Aniline derivatives are also central to conductive polymers. Research into self-healing materials for lithium-ion batteries has utilized a poly(aniline-co-3-aminophenylboronic acid)/PVA composite as a conductive binder for silicon anodes, which significantly improves battery capacity and cycle life. acs.org The specific substitution pattern of this compound could be used to fine-tune the electronic properties and morphology of such polymers. Furthermore, the broader class of primary anilines serves as precursors for polymers and materials used in electronics. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-2-methyl-N-propylaniline, and how can purity be optimized?

- Methodology : Begin with the iodination of 2-methyl-N-propylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., 0–5°C in acetic acid). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>97%) can be confirmed using HPLC with UV detection at 254 nm and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate structural integrity .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the iodo substituent (δ ~7.5–8.0 ppm for aromatic protons), methyl group (δ ~2.3 ppm), and N-propyl chain (δ ~0.9–1.6 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z ≈ 275.1 for C₁₀H₁₄IN).

- Elemental Analysis : Verify C, H, N, and I percentages within ±0.3% of theoretical values .

Q. What are the critical storage conditions for this compound to prevent degradation?

- Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidative degradation. Periodically test stability via HPLC over 6–12 months. Avoid exposure to light, moisture, and strong acids/bases, as iodinated aromatic compounds are prone to dehalogenation under harsh conditions .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions, and what factors influence yield?

- Methodology : Optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in a degassed toluene/ethanol/water (3:1:1) system at 80–100°C. Monitor reaction progress via TLC. Key factors:

- Catalyst Loading : Higher Pd concentrations reduce side reactions but increase costs.

- Base Selection : K₂CO₃ or Cs₂CO₃ improves coupling efficiency compared to weaker bases.

- Iodine Substituent Stability : Ensure anhydrous conditions to prevent deiodination. Yields typically range from 60–85% after purification .

Q. What experimental approaches resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodology : Design a pH-dependent stability study:

- Acidic/Neutral/Basic Buffers : Incubate the compound (1 mM) in phosphate (pH 2–7) and carbonate (pH 8–12) buffers at 25°C.

- Kinetic Analysis : Use UV-Vis spectroscopy to track absorbance changes at λ_max (~280 nm) over 24–72 hours.

- Degradation Products : Identify via LC-MS; iodinated aromatics often form deiodinated byproducts (e.g., 2-methyl-N-propylaniline) under basic conditions .

Q. How does steric hindrance from the N-propyl group affect regioselectivity in electrophilic substitution reactions?

- Methodology : Compare reactivity with N-methyl and N-ethyl analogs:

- Nitration : React with HNO₃/H₂SO₄ at 0°C. Analyze product distribution (HPLC/GC-MS) to determine para/meta substitution ratios.

- Theoretical Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess electronic and steric effects. Larger N-alkyl groups (e.g., propyl) increase steric hindrance, favoring meta substitution over para .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?

- Methodology : Conduct a meta-analysis of published protocols (e.g., iodinating agents, solvents, temperatures). Key variables:

- Iodination Agents : NIS vs. ICl may affect byproduct formation.

- Temperature Control : Exothermic reactions require precise cooling (–10°C to 0°C).

- Workup Procedures : Neutralization with Na₂S₂O₃ removes excess iodine. Standardizing these parameters reduces variability .

Experimental Design for Novel Applications

Q. How can this compound serve as a precursor for fluorescent probes or pharmaceutical intermediates?

- Methodology :

- Fluorescent Derivatives : Introduce ethynyl or amino groups via Sonogashira coupling or Buchwald-Hartwig amination. Characterize photophysical properties (e.g., fluorescence quantum yield, λ_emission).

- Pharmaceutical Scaffolds : Use Heck coupling to append bioactive moieties (e.g., heterocycles). Test cytotoxicity and pharmacokinetics in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.